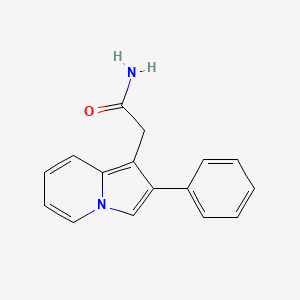

2-(2-Phenylindolizin-1-yl)acetamide

Description

Properties

Molecular Formula |

C16H14N2O |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

2-(2-phenylindolizin-1-yl)acetamide |

InChI |

InChI=1S/C16H14N2O/c17-16(19)10-13-14(12-6-2-1-3-7-12)11-18-9-5-4-8-15(13)18/h1-9,11H,10H2,(H2,17,19) |

InChI Key |

DTAKDHYEDCWTAS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN3C=CC=CC3=C2CC(=O)N |

Origin of Product |

United States |

Scientific Research Applications

Synthesis of 2-(2-Phenylindolizin-1-yl)acetamide

The synthesis of this compound involves several steps that typically include the reaction of indolizine derivatives with acetylating agents. The following general synthetic route has been reported:

- Starting Materials : The synthesis begins with 2-phenylindolizine, which serves as the core structure.

- Acetylation : The compound is reacted with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) to form this compound.

- Purification : The product is purified through techniques such as column chromatography.

This method allows for the introduction of various substituents at different positions on the indolizine ring, which can significantly alter the biological activity of the resulting compounds .

Antimicrobial Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity. In particular, a series of synthesized derivatives were screened against various bacterial and fungal strains:

- Bacterial Activity : Compounds such as 8b, 8a, and 8f showed enhanced activity against Staphylococcus aureus and Escherichia coli compared to standard antibiotics like ampicillin.

- Fungal Activity : Some derivatives displayed potent antifungal effects against Candida albicans and Aspergillus species .

The structure-activity relationship (SAR) indicates that modifications on the indolizine core can lead to improved efficacy against these pathogens.

Other Biological Activities

Indolizine derivatives, including this compound, have been reported to possess various pharmacological properties:

- Anti-inflammatory : Some compounds exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory diseases.

- Antitumor : Certain derivatives have shown promise in inhibiting tumor growth in preclinical models.

- Analgesic and Antiviral Activities : The indolizine scaffold has also been associated with analgesic and antiviral effects, broadening its therapeutic potential .

Case Study 1: Antimicrobial Efficacy

In a study published by Eswararao et al., several derivatives of this compound were synthesized and tested for their antimicrobial properties. The results indicated that specific substitutions on the indolizine core led to compounds that outperformed traditional antibiotics in inhibiting bacterial growth. This study emphasizes the potential of indolizine derivatives as new antimicrobial agents in clinical settings .

Case Study 2: Structure Activity Relationship Analysis

A detailed SAR analysis was conducted to understand how different functional groups influence the biological activity of indolizine derivatives. The findings revealed that electron-donating groups significantly enhance antimicrobial activity, while sterically hindered groups may reduce efficacy. This information is critical for guiding future drug design efforts focusing on optimizing therapeutic profiles .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of acetamide derivatives are heavily influenced by substituents on the aromatic ring and the nitrogen atom. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Pharmacological Activities

- Antimicrobial Activity : Compounds 47–50 () demonstrate that benzo[d]thiazol-sulfonyl and piperazine groups enhance activity against gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The electron-withdrawing sulfonyl group may improve membrane penetration .

- Plant Growth Regulation: WH7 and related phenoxy acetamides () mimic indole-3-acetic acid (IAA), a natural auxin, by binding to auxin receptors. Chlorine substituents increase stability and receptor affinity .

- CNS Potential: Piperazine-containing analogs (e.g., N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide) are structurally akin to neuroleptics, suggesting possible dopamine or serotonin receptor modulation .

Physicochemical Properties

- Solubility and Bioavailability : Hydroxyl groups (e.g., 2-(2-hydroxyphenyl)acetamide sulfate) improve water solubility via sulfate conjugation, critical for renal excretion . In contrast, lipophilic groups like benzothiazole () enhance blood-brain barrier penetration.

- Stability : Chlorine and methoxy substituents (e.g., WH7) reduce metabolic degradation, extending half-life .

Q & A

Q. What are the standard protocols for synthesizing 2-(2-Phenylindolizin-1-yl)acetamide, and how can its purity be verified?

The synthesis typically involves coupling indolizine derivatives with acetamide precursors under mild basic conditions. For example, analogous compounds are synthesized via nucleophilic substitution using K₂CO₃ as a base in acetonitrile, followed by purification via solvent evaporation and filtration . Purity verification employs:

Q. How is the molecular structure of this compound characterized in academic research?

Structural characterization combines experimental and computational methods:

- XRD crystallography resolves bond lengths, angles, and packing motifs .

- Density Functional Theory (DFT) calculates optimized geometries and electronic properties, which are cross-validated with experimental data .

- Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What experimental design challenges arise in optimizing the synthesis yield of this compound?

Yield optimization requires addressing:

- Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity but may reduce solubility of aromatic intermediates .

- Catalyst selection : Base strength (e.g., K₂CO₃ vs. NaH) impacts reaction kinetics and byproduct formation .

- Temperature control : Elevated temperatures risk decomposition of the indolizine core.

- Workflow : Use a fractional factorial design to isolate critical variables (e.g., solvent, catalyst ratio) and apply response surface methodology for optimization .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR or FTIR data often stem from:

- Tautomerism or conformational flexibility (e.g., amide rotamers). Use variable-temperature NMR to probe dynamic behavior .

- Crystal polymorphism : XRD of multiple batches identifies polymorphic forms affecting spectral profiles .

- Impurity interference : Combine HPLC with diode-array detection (DAD) to isolate and characterize minor contaminants .

Q. What theoretical frameworks guide the study of this compound’s biological activity?

Mechanistic studies integrate:

- Molecular docking to predict binding affinities with target proteins (e.g., enzymes implicated in disease pathways) .

- QSAR models correlating substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity .

- Pharmacophore mapping to identify critical interaction motifs (e.g., hydrogen-bonding sites in the acetamide group) .

Q. How can researchers ensure reproducibility in pharmacokinetic studies of this compound?

Key steps include:

- Standardized assay protocols : Use validated in vitro models (e.g., Caco-2 cells for permeability) and LC-MS/MS for quantification .

- Batch-to-batch consistency : Strict QC via NMR and HPLC to ensure compound integrity .

- Positive controls : Compare with reference compounds (e.g., phenylacetamide derivatives with established ADME profiles) .

Methodological Considerations

Q. What advanced techniques are used to elucidate the mechanism of action of this compound in biological systems?

- Isothermal Titration Calorimetry (ITC) quantifies binding thermodynamics with target proteins .

- Kinetic assays (e.g., fluorescence-based enzymatic inhibition) determine IC₅₀ values and inhibition modes .

- Metabolomics (via LC-HRMS) identifies downstream metabolic perturbations in treated cell lines .

Q. How can computational chemistry complement experimental studies of this compound?

- Molecular Dynamics (MD) simulations explore ligand-protein binding stability under physiological conditions .

- ADMET prediction tools (e.g., SwissADME) estimate bioavailability and toxicity risks early in development .

- Docking validation : Compare results across multiple software (e.g., AutoDock, Glide) to reduce algorithmic bias .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing structure-activity relationship (SAR) data for this compound analogs?

Q. How do researchers address discrepancies between computational predictions and experimental results for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.